

physical and chemical properties of 1H-Imidazol-1-amine hydrochloride.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Imidazol-1-amine hydrochloride**

Cat. No.: **B2603772**

[Get Quote](#)

An In-depth Technical Guide to **1H-Imidazol-1-amine Hydrochloride**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of **1H-Imidazol-1-amine hydrochloride**. The information presented herein is synthesized from established scientific literature and chemical data sources to ensure technical accuracy and practical relevance.

Introduction and Strategic Context

1H-Imidazol-1-amine hydrochloride is a heterocyclic compound belonging to the imidazole family. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, including the amino acid histidine and various therapeutic agents. As a hydrochloride salt, this compound exhibits enhanced stability and solubility in aqueous media compared to its free base form, making it a valuable starting material and intermediate in medicinal chemistry and organic synthesis. Understanding its fundamental properties is paramount for its effective application in research and development, ensuring reproducibility and predictable outcomes in experimental design.

The primary identifier for this specific compound is CAS Number 83279-44-1.[\[1\]](#) It is critical to distinguish this isomer from other aminoimidazole derivatives, such as 2-aminoimidazole or 5-

aminoimidazole, as their properties and reactivity profiles differ significantly.

Molecular Structure and Identification

The structural integrity and identity of a chemical reagent are the foundation of any scientific study. The key identifiers for **1H-Imidazol-1-amine hydrochloride** are as follows:

- IUPAC Name: imidazol-1-amine;hydrochloride
- CAS Number: 83279-44-1[1]
- Molecular Formula: C₃H₆CIN₃[1][2]
- Molecular Weight: 119.55 g/mol [1][2]
- Canonical SMILES: C1=CN(C=N1)N.Cl

Caption: 2D Structure of **1H-Imidazol-1-amine hydrochloride**.

Physicochemical Properties

The macroscopic and bulk properties of a compound dictate its handling, formulation, and application. The following table summarizes the key physicochemical data for **1H-Imidazol-1-amine hydrochloride**.

Property	Value	Source(s)
Molecular Formula	$C_3H_6ClN_3$	[1][2]
Molecular Weight	119.55 g/mol	[1][2]
Appearance	White to pale yellow solid/powder (Typical)	[3][4]
Melting Point	Data not available; parent Imidazole melts at 89-91 °C.[3] Imidazole HCl melts at 158-161 °C.[5][6]	
Solubility	Expected to be soluble in water and polar organic solvents like methanol. Parent Imidazole HCl is soluble in water (~500 mg/mL).[7]	
Storage Conditions	Store in a dry, cool, well-ventilated place under an inert atmosphere.[1][2] The compound is likely hygroscopic.[5][8]	

Spectroscopic and Analytical Characterization

Unambiguous characterization is crucial for confirming the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

- 1H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the amine protons. Based on data for the parent 1H-Imidazol-1-amine and related structures, the imidazole protons would likely appear as singlets in the aromatic region (δ 7.0-8.0 ppm).[9][10] The amine (NH_2) protons would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

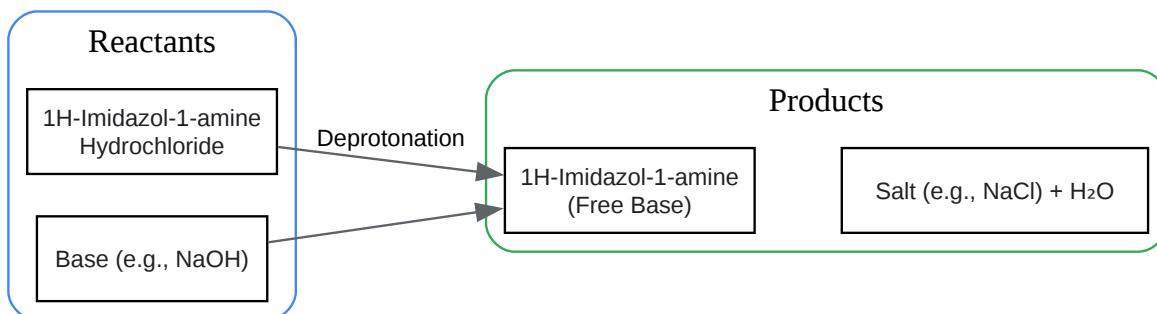
- ^{13}C NMR: The carbon NMR spectrum should display three signals corresponding to the three unique carbon atoms in the imidazole ring. These signals are typically found in the range of δ 115-140 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for **1H-Imidazol-1-amine hydrochloride** include:

- N-H stretch: A broad absorption band in the region of 3100-3300 cm^{-1} corresponding to the amine group.
- C-H stretch (aromatic): Absorptions typically above 3000 cm^{-1} .
- C=N and C=C stretches: Strong to medium bands in the 1400-1650 cm^{-1} region, characteristic of the imidazole ring.

Chemical Properties and Reactivity


Stability and Handling

1H-Imidazol-1-amine hydrochloride is a salt and is generally more stable than its free base counterpart. However, it is reported to be hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a tightly sealed container in a desiccated environment to prevent moisture absorption.[1][5][8]

Reactivity

As a hydrochloride salt of an amine, its primary reactivity involves acid-base chemistry. Treatment with a base (e.g., sodium hydroxide, triethylamine) will deprotonate the amine, liberating the free base, **1H-Imidazol-1-amine**. This is a common first step in reactions where the nucleophilic amine is the desired reactant.

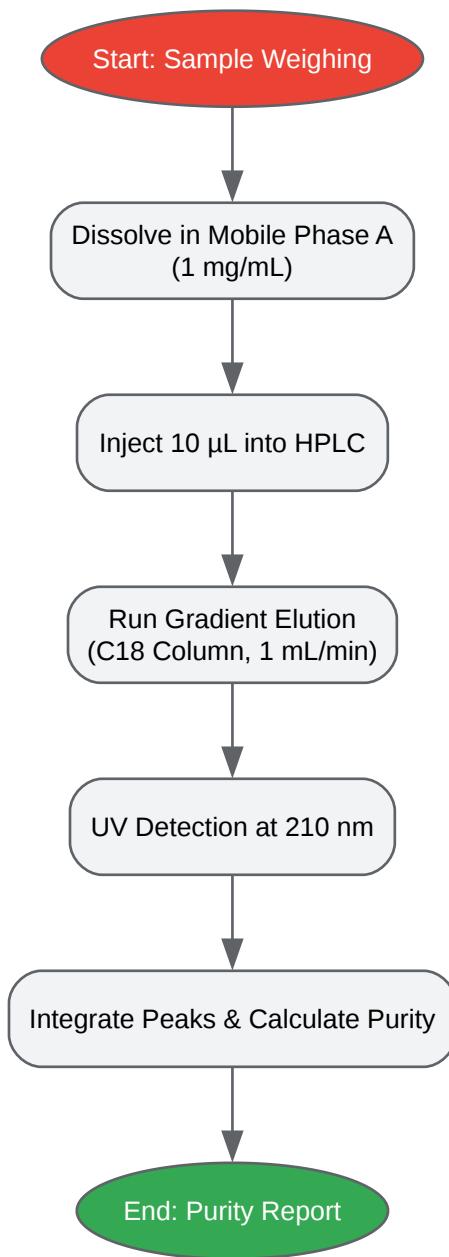
The imidazole ring itself can participate in various organic reactions, including electrophilic substitution, although the N-amino group will influence the ring's reactivity.

[Click to download full resolution via product page](#)

Caption: Acid-Base reaction of **1H-Imidazol-1-amine hydrochloride**.

Experimental Protocol: Purity Assessment by HPLC

This section provides a standardized protocol for determining the purity of **1H-Imidazol-1-amine hydrochloride** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).


Rationale: RP-HPLC is an ideal method for analyzing polar, water-soluble compounds like amine hydrochlorides. A C18 column provides a non-polar stationary phase that retains the compound based on its hydrophobicity, while a polar mobile phase elutes it. UV detection is suitable as the imidazole ring contains a chromophore.

Instrumentation and Reagents:

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Solvent B: 0.1% TFA in Acetonitrile
- Sample: 1 mg/mL of **1H-Imidazol-1-amine hydrochloride** in Solvent A

Procedure:

- System Preparation: Equilibrate the C18 column with a mobile phase of 95% Solvent A and 5% Solvent B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of Solvent A to create a 1 mg/mL stock solution.
- Injection: Inject 10 μ L of the sample solution onto the column.
- Chromatographic Run: Run a linear gradient from 5% to 95% Solvent B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
- Detection: Monitor the eluent at a wavelength of 210 nm, which is in the UV absorbance range for the imidazole ring.^[3]
- Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

[Click to download full resolution via product page](#)

Caption: Workflow for purity analysis via HPLC.

Safety, Handling, and Disposal

Adherence to safety protocols is non-negotiable when handling chemical reagents.

- Hazard Identification: Based on data for similar imidazole hydrochlorides, this compound should be considered a potential skin and eye irritant.^{[8][11]} Avoid inhalation of dust.^[2]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][11]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[2] Use non-sparking tools.[2]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][6]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[2][12]

Conclusion

1H-Imidazol-1-amine hydrochloride is a foundational reagent for chemical synthesis and drug discovery. This guide has detailed its core physical, chemical, and spectroscopic properties, providing a framework for its informed use. Proper characterization, handling, and storage are essential to ensure the integrity of research outcomes. By following the outlined protocols and safety measures, researchers can confidently and effectively utilize this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Imidazol-1-amine hydrochloride - Lead Sciences [lead-sciences.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. Poly(vinyl alcohol) | 9002-89-5 [chemicalbook.com]
- 5. IMIDAZOLE HYDROCHLORIDE | 1467-16-9 [chemicalbook.com]
- 6. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsoc [chemsoc.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1H-Imidazol-1-amine | C3H5N3 | CID 5273583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [physical and chemical properties of 1H-Imidazol-1-amine hydrochloride.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2603772#physical-and-chemical-properties-of-1h-imidazol-1-amine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com